molecular formula C12H8N6O3S B2995563 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide CAS No. 1396793-42-2

2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide

カタログ番号: B2995563
CAS番号: 1396793-42-2
分子量: 316.3
InChIキー: OPWYUJIXWHKCAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H8N6O3S and its molecular weight is 316.3. The purity is usually 95%.
BenchChem offers high-quality 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(pyrazine-2-carbonylamino)-N-(1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O3S/c19-9(7-5-13-1-2-14-7)17-11-16-8(6-21-11)10(20)18-12-15-3-4-22-12/h1-6H,(H,15,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWYUJIXWHKCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide is a heterocyclic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a complex structure that includes multiple heterocycles: pyrazine, thiazole, and oxazole. Its molecular formula is C16H10N6O4SC_{16}H_{10}N_{6}O_{4}S with a molecular weight of 382.35 g/mol. The presence of various functional groups in its structure is believed to contribute to its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxazole derivatives against various fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for some related compounds are summarized in Table 1.

CompoundMIC against Candida albicans (µg/ml)MIC against Aspergillus niger (µg/ml)
111.61.6
120.80.8
5-Fluorocytosine3.21.6

These findings suggest that the compound may possess potent antifungal activity, making it a candidate for further investigation in antifungal therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives containing thiazole and pyrazine moieties can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). For instance, a series of substituted oxazolones demonstrated promising cytotoxic effects against these cell lines, indicating potential as anticancer agents .

The biological activity of 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide can be attributed to its ability to interact with specific biological targets:

  • Histone Deacetylases (HDACs) : Molecular docking studies suggest that this compound may act as an HDAC inhibitor, which plays a crucial role in regulating gene expression through epigenetic mechanisms .
  • Reactive Oxygen Species (ROS) : Some derivatives have shown the ability to modulate oxidative stress by influencing ROS levels, which can lead to apoptosis in cancer cells .

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized a series of oxazole derivatives and evaluated their antibacterial and antifungal activities, demonstrating significant efficacy against resistant strains .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiazole-containing compounds revealed that modifications in the side chains significantly affected their biological activities, particularly against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide?

  • Methodology : Synthesis involves multi-step organic reactions, including coupling of pyrazine-2-carboxylic acid derivatives with thiazol-2-amine via carbodiimide-mediated amidation (e.g., EDCI/HOBt). Key steps:

  • Activation of the carboxylic acid using EDCI·HCl and HOBt in anhydrous DMF under nitrogen.
  • Reaction with amine at 60°C for 18 hours, followed by purification via column chromatography or recrystallization (Ethanol/water mixtures) .
  • Purity validation by HPLC (>98%) and structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR .

Q. How is structural characterization performed for this compound and its intermediates?

  • Techniques :

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz, DMSO-d6d_6) identifies proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm, amide NH at δ 10.5–11.0 ppm). 13C^{13}C-NMR confirms carbonyl carbons (C=O at ~165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS matches theoretical m/z values (e.g., [M+H]+^+ within ±0.5 ppm error) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>98%) .

Q. What stability considerations are critical during synthesis and storage?

  • Handling : Use inert atmosphere (N2_2) for moisture-sensitive steps.
  • Storage : Lyophilized solids stored at –20°C under desiccation to prevent hydrolysis of the amide bond.
  • Stability assays : Accelerated degradation studies in DMSO/PBS (pH 7.4) monitored by HPLC for 72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Approach :

  • Core modifications : Replace pyrazine with pyrimidine () or introduce electron-withdrawing groups (e.g., –CF3_3) on the thiazole ring.
  • Bioisosteric replacements : Substitute oxazole with thiazole (e.g., uses thioamide derivatives).
  • Biological testing : Screen analogs against cancer cell lines (e.g., MCF-7) for GI50_{50} values and compare with parent compound .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Troubleshooting :

  • Dynamic effects : Variable-temperature NMR to detect conformational exchange (e.g., amide bond rotation).
  • Impurity analysis : LC-MS/MS identifies byproducts (e.g., hydrolyzed intermediates).
  • Crystallography : Single-crystal X-ray diffraction () confirms molecular conformation and hydrogen-bonding networks .

Q. How is the compound’s interaction with biological targets validated mechanistically?

  • Assays :

  • Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity for Hec1-Nek2 (KD ~nM range).
  • Cellular assays : Apoptosis via Annexin V/PI staining; P-gp inhibition measured by calcein-AM efflux in MDR cell lines .
  • In vivo models : Xenograft studies (e.g., breast cancer) with tumor volume reduction and toxicity profiling (e.g., body weight monitoring) .

Q. What crystallographic methods elucidate the compound’s 3D structure?

  • Protocol :

  • Crystallization : Slow vapor diffusion (e.g., DMF/hexane) to grow single crystals.
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018 for structure solution; hydrogen bonds and π-π stacking analyzed via Mercury .

Q. How are stability and solubility optimized for in vivo applications?

  • Formulation :

  • Co-solvents : 10% DMSO + 30% PEG-400 in saline for intravenous dosing.
  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 5 mg/mL in PBS).
  • Pharmacokinetics : Plasma stability assessed via LC-MS/MS over 24 hours .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。